N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a dihydropyridazinone core. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves a multi-step process:
Formation of the dihydropyridazinone core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the chlorophenylmethyl group: This step often involves nucleophilic substitution reactions where the chlorophenylmethyl group is introduced using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-2-[3-(4-hydroxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- N-[(2-bromophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propionamide
Uniqueness
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chlorophenyl and methoxyphenyl groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-16-8-6-14(7-9-16)18-10-11-20(26)24(23-18)13-19(25)22-12-15-4-2-3-5-17(15)21/h2-11H,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRJCILPISRVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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